molecular formula C30H30Cl2N4O4 B1258023 nutlin-3B CAS No. 675576-97-3

nutlin-3B

Cat. No.: B1258023
CAS No.: 675576-97-3
M. Wt: 581.5 g/mol
InChI Key: BDUHCSBCVGXTJM-IZLXSDGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Nutlin-3B primarily targets the p53-MDM2 interaction . MDM2 (Mouse Double Minute 2) is an essential negative regulator of p53, a key mediator of radiation responses . This compound binds to MDM2 with an IC50 of 13.6 μM . It’s worth noting that this compound is 150 times less potent in binding to mdm2 than nutlin-3a .

Mode of Action

This compound, as a small-molecule inhibitor, binds preferentially to the p53-binding pocket of MDM2 . This binding disrupts the interaction between MDM2 and p53, leading to the stabilization of p53 . The stabilized p53 is then able to induce a growth-inhibiting state called senescence in cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the p53 pathway . By inhibiting the interaction between MDM2 and p53, this compound stabilizes p53 and activates the p53 pathway . This leads to the induction of senescence in cancer cells . This compound also enhances the acetylation of histone H2B and heat shock proteins Hsp27 and Hsp90 .

Result of Action

The primary result of this compound’s action is the induction of senescence in cancer cells . This is achieved through the stabilization and activation of p53 . This compound also enhances the acetylation of histone H2B and heat shock proteins Hsp27 and Hsp90 , which may contribute to its anticancer effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, radiation responses, which are mediated by p53, can be enhanced by this compound . Additionally, the expression of immune blockade receptors PD-L1 and CD276 can be altered by this compound These factors can influence the compound’s action, efficacy, and stability

Safety and Hazards

Nutlin-3B is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

Nutlin-3B plays a crucial role in biochemical reactions by inhibiting the interaction between MDM2 and p53. This inhibition leads to the stabilization and activation of p53, which is a key tumor suppressor protein. This compound interacts with several biomolecules, including enzymes and proteins. For instance, it enhances the acetylation of p53, histone H2B, and heat shock proteins such as Hsp27 and Hsp90 . These interactions are essential for the activation of p53 and the subsequent induction of apoptosis in cancer cells.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, particularly those with wild-type p53, this compound induces cell cycle arrest and apoptosis. It influences cell signaling pathways by stabilizing and activating p53, which in turn regulates the expression of genes involved in cell cycle control and apoptosis . Additionally, this compound has been shown to promote senescence and radiosensitization in laryngeal carcinoma cells . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction . This disruption stabilizes and activates p53, leading to the transcriptional activation of p53 target genes involved in cell cycle arrest and apoptosis. This compound also enhances the acetylation of p53 and other proteins, which is critical for its activation and function . The compound’s ability to inhibit MDM2 and activate p53 makes it a promising candidate for cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard laboratory conditions and maintains its activity over extended periods. Its degradation and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For example, this compound has been shown to induce sustained p53 activation and apoptosis in cancer cells over time . These temporal effects are crucial for understanding the compound’s therapeutic potential and optimizing its use in clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively stabilizes and activates p53, leading to cell cycle arrest and apoptosis without significant toxicity. At higher doses, this compound can cause toxic or adverse effects, including off-target interactions and potential damage to normal tissues . Understanding the dosage effects of this compound is essential for determining its therapeutic window and minimizing potential side effects in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with p53 and MDM2. The compound’s inhibition of MDM2 leads to the stabilization and activation of p53, which regulates various metabolic processes, including glycolysis and oxidative phosphorylation . This compound also affects the acetylation of proteins involved in metabolic pathways, further influencing cellular metabolism. These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels in cancer cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within cells . This compound’s distribution is influenced by its binding to MDM2 and other proteins, which affects its localization and accumulation in specific cellular compartments. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interaction with MDM2 and p53. The compound is directed to specific compartments, such as the nucleus, where it exerts its effects on p53 stabilization and activation . This compound’s localization is also influenced by post-translational modifications, such as acetylation, which can affect its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

The synthesis of Nutlin-3b involves several steps, including the formation of the imidazoline ring and the introduction of various substituents. The synthetic route typically starts with the preparation of the imidazoline core, followed by the addition of aryl and alkyl groups through various chemical reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

Nutlin-3b undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and other peroxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms. Reducing agents such as sodium borohydride are commonly used.

    Substitution: this compound can undergo substitution reactions where one of its substituents is replaced by another group. .

Properties

IUPAC Name

4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37)/t27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUHCSBCVGXTJM-IZLXSDGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20217890, DTXSID3044330
Record name Nutlin-3b
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20217890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nutlin 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548472-68-0, 675576-97-3
Record name Nutlin 3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548472-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nutlin-3b
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675576973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nutlin-3b
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20217890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nutlin 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NUTLIN-3B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJA1772CVW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
nutlin-3B
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
nutlin-3B
Reactant of Route 3
Reactant of Route 3
nutlin-3B
Reactant of Route 4
Reactant of Route 4
nutlin-3B
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
nutlin-3B
Reactant of Route 6
Reactant of Route 6
nutlin-3B
Customer
Q & A

Q1: What is Nutlin-3B and how does it differ from Nutlin-3A?

A: this compound is an enantiomer of Nutlin-3A, a small molecule known to inhibit the interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53. [] While Nutlin-3A potently binds to MDM2, disrupting the MDM2-p53 complex and leading to p53 stabilization and activation, this compound shows significantly less activity towards MDM2. [] This difference in activity is attributed to the specific stereochemistry of the molecules, highlighting the importance of chirality in drug-target interactions.

Q2: What is the mechanism behind the reduced activity of this compound compared to Nutlin-3A?

A: Brownian dynamics simulations have been used to investigate the binding kinetics of Nutlin-3A and this compound to MDM2. [] These simulations suggest that the reduced activity of this compound stems from the destabilization of its encounter complex with MDM2 due to the presence of a lysine residue (K70) located away from the binding site. [] This destabilization hinders the formation of a stable complex, explaining the lower affinity of this compound for MDM2 compared to Nutlin-3A.

Q3: Despite its lower affinity for MDM2, does this compound possess any other noteworthy biological activities?

A: Interestingly, this compound, similar to Nutlin-3A, has been shown to effectively interfere with P-glycoprotein (P-gp) and multidrug resistance protein 1 (MRP-1) mediated drug efflux. [] This finding suggests that both enantiomers can act as substrates for these transporters, potentially interfering with their function and impacting multidrug resistance in cancer cells. []

Q4: Does this compound impact the efficacy of chemotherapeutic drugs?

A: Research has demonstrated that even at concentrations not affecting cell viability, this compound can significantly enhance the efficacy of chemotherapeutic drugs like vincristine, particularly in p53-mutated, P-gp-overexpressing cancer cells. [] This effect is attributed to this compound's ability to interfere with P-gp-mediated drug efflux, leading to increased intracellular drug accumulation and enhanced cytotoxicity. []

Q5: What is the significance of understanding the differences between Nutlin-3A and this compound?

A: Comparing the activities of Nutlin-3A and this compound provides valuable insight into the structure-activity relationship of this class of MDM2 inhibitors. [] The contrasting effects highlight the importance of stereochemistry in drug design and development. Additionally, the ability of this compound to inhibit drug efflux despite its lower MDM2 affinity opens avenues for exploring its potential as a chemosensitizing agent in cancer treatment. []

Q6: Are there any ongoing studies investigating the therapeutic potential of this compound?

A: While Nutlin-3A has been the focus of numerous preclinical and clinical studies as a potential anticancer agent, [, ] research on this compound remains primarily focused on understanding its molecular interactions and exploring its potential in combination therapies. Further investigations are needed to fully elucidate its therapeutic potential and explore possible applications in overcoming drug resistance in cancer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.